molecular formula C8H16ClN B14542610 (1E)-N-Butyl-2-chloro-2-methylpropan-1-imine CAS No. 62134-66-1

(1E)-N-Butyl-2-chloro-2-methylpropan-1-imine

Cat. No.: B14542610
CAS No.: 62134-66-1
M. Wt: 161.67 g/mol
InChI Key: RCNXMQFBOBTNHW-UHFFFAOYSA-N
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Description

(1E)-N-Butyl-2-chloro-2-methylpropan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a butyl group attached to the nitrogen atom and a chloro-methyl group attached to the carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butyl-2-chloro-2-methylpropan-1-imine typically involves the reaction of 2-chloro-2-methylpropanal with butylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows:

2-chloro-2-methylpropanal+butylamineThis compound+water\text{2-chloro-2-methylpropanal} + \text{butylamine} \rightarrow \text{this compound} + \text{water} 2-chloro-2-methylpropanal+butylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butyl-2-chloro-2-methylpropan-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding oxime.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of butyl-2-methylpropan-1-amine.

    Substitution: Formation of various substituted imines depending on the nucleophile used.

Scientific Research Applications

(1E)-N-Butyl-2-chloro-2-methylpropan-1-imine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N-Butyl-2-chloro-2-methylpropan-1-imine involves its interaction with nucleophiles due to the presence of the electrophilic carbon-nitrogen double bond. The chloro group also makes the compound susceptible to nucleophilic substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N-Butyl-2-chloro-2-methylpropan-1-amine
  • (1E)-N-Butyl-2-chloro-2-methylpropan-1-oxime
  • (1E)-N-Butyl-2-chloro-2-methylpropan-1-thiol

Uniqueness

(1E)-N-Butyl-2-chloro-2-methylpropan-1-imine is unique due to its specific structural features, such as the presence of both a butyl group and a chloro-methyl group. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

CAS No.

62134-66-1

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-butyl-2-chloro-2-methylpropan-1-imine

InChI

InChI=1S/C8H16ClN/c1-4-5-6-10-7-8(2,3)9/h7H,4-6H2,1-3H3

InChI Key

RCNXMQFBOBTNHW-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC(C)(C)Cl

Origin of Product

United States

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